Z-LVG

Description

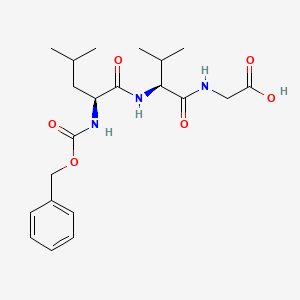

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H31N3O6 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

2-[[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoyl]amino]acetic acid |

InChI |

InChI=1S/C21H31N3O6/c1-13(2)10-16(23-21(29)30-12-15-8-6-5-7-9-15)19(27)24-18(14(3)4)20(28)22-11-17(25)26/h5-9,13-14,16,18H,10-12H2,1-4H3,(H,22,28)(H,23,29)(H,24,27)(H,25,26)/t16-,18-/m0/s1 |

InChI Key |

QBXCZKFFVHGYFN-WMZOPIPTSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Z-LVG-CHN2 (Z-Tyr-Ala-CHN2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-LVG-CHN2, correctly identified as Z-Tyr-Ala-CHN2, is a small molecule inhibitor with demonstrated broad-spectrum antiviral activity against various coronaviruses, including SARS-CoV-1, SARS-CoV-2, and human coronavirus 229E. Its mechanism of action is centered on the inhibition of cathepsin L, a key host protease involved in the endosomal entry pathway of these viruses. This guide provides a detailed examination of the molecular mechanism, quantitative efficacy, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Cathepsin L-mediated Viral Entry

Z-Tyr-Ala-CHN2 exerts its antiviral effect by targeting a crucial step in the early phase of the coronavirus replication cycle: viral entry into the host cell.[1] Specifically, it inhibits the enzymatic activity of cathepsin L, a cysteine protease located in the endosomes of host cells.

Coronaviruses can utilize different pathways to enter cells. One major route is the endosomal pathway. Following the attachment of the viral spike (S) protein to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), the virus-receptor complex is internalized into the cell via endocytosis.[2][3] Within the acidic environment of the endosome, host proteases are required to cleave the S protein at two sites (S1/S2 and S2'), a process known as priming. This proteolytic cleavage triggers conformational changes in the S protein, leading to the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm.

Cathepsin L is a primary host protease responsible for this S protein priming within the endosome.[3][4] Z-Tyr-Ala-CHN2, as a potent cathepsin L inhibitor, blocks this critical cleavage step. By preventing the proteolytic activation of the spike protein, it effectively halts the fusion process and traps the virus within the endosome, thus preventing infection.

It is important to note that the antiviral activity of Z-Tyr-Ala-CHN2 is cell-type specific.[1][5] In cell types that predominantly express the transmembrane protease serine 2 (TMPRSS2) on the cell surface, coronaviruses can employ an alternative entry pathway. In this pathway, TMPRSS2 cleaves the spike protein at the cell surface, allowing for direct fusion with the plasma membrane, bypassing the need for endocytosis and cathepsin L activity.[1] Consequently, Z-Tyr-Ala-CHN2 is not effective in cells where the TMPRSS2-mediated entry pathway is dominant.[1][5]

Signaling Pathway Diagram

Caption: Coronavirus endosomal entry pathway and the inhibitory action of Z-Tyr-Ala-CHN2.

Quantitative Data Summary

The antiviral activity and cytotoxicity of Z-Tyr-Ala-CHN2 have been quantified in various cell-based assays. The following tables summarize the key findings.

Table 1: Antiviral Activity of Z-Tyr-Ala-CHN2 against Different Coronaviruses

| Virus | Cell Line | EC50 (µM) |

| SARS-CoV-2 (B.1) | VeroE6-eGFP | 1.33 |

| SARS-CoV-1 | VeroE6 | 0.050 |

| HCoV-229E | Huh-7 | 0.069 |

| SARS-CoV-2 | A549-hACE2 | 0.046 |

| SARS-CoV-2 | HeLa-hACE2 | 0.006 |

| SARS-CoV-2 | Caco-2 | >50 |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity and Selectivity Index of Z-Tyr-Ala-CHN2

| Cell Line | CC50 (µM) | Selectivity Index (SI) (CC50/EC50) |

| VeroE6-eGFP | >20 | >15 |

| A549-hACE2 | >25 | >500 |

| Caco-2 | >50 | - |

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of cells.

Experimental Protocols

The mechanism of action and efficacy of Z-Tyr-Ala-CHN2 were determined through a series of key experiments. The general methodologies for these assays are outlined below.

Phenotypic Antiviral Screening

This assay identifies compounds that inhibit viral replication by observing a reduction in the virus-induced cytopathic effect (CPE).

-

Cell Seeding: Host cells (e.g., VeroE6) are seeded in 96-well plates and incubated to form a monolayer.

-

Compound Addition: A library of compounds, including Z-Tyr-Ala-CHN2, is added to the cells at a specific concentration.

-

Viral Infection: Cells are then infected with the target coronavirus at a predetermined multiplicity of infection (MOI).

-

Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause CPE in untreated, infected control wells (typically 48-72 hours).

-

Readout: The CPE is quantified. This can be done visually or through automated imaging. In some cases, cell viability is measured using reagents like CellTiter-Glo®, which measures ATP levels. A reduction in CPE or an increase in cell viability in the presence of the compound indicates antiviral activity.

Time-of-Addition Assay

This experiment helps to determine at which stage of the viral life cycle an antiviral compound is active.

-

Synchronized Infection: Host cells are infected with a high MOI of the virus for a short period (e.g., 1 hour) at 4°C to allow attachment but not entry. The cells are then washed to remove unbound virus, and the temperature is shifted to 37°C to initiate synchronized entry and replication.

-

Staggered Compound Addition: The antiviral compound (Z-Tyr-Ala-CHN2) is added to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

-

Incubation: The cells are incubated for a full replication cycle (e.g., 24 hours).

-

Quantification of Viral Replication: Viral yield in the supernatant or the level of viral protein expression in the cells is quantified (e.g., by plaque assay, RT-qPCR, or immunostaining).

-

Analysis: If the compound is effective only when added early in the infection, it suggests an early-stage target like entry. If it remains effective when added later, it likely targets a later stage like replication or egress. For Z-Tyr-Ala-CHN2, its effectiveness is highest when added at the beginning of the infection, indicating it targets an early event.

Cathepsin L Inhibition Assay

This is a biochemical assay to directly measure the inhibitory effect of Z-Tyr-Ala-CHN2 on cathepsin L activity.

-

Reagents: Recombinant human cathepsin L, a fluorogenic cathepsin L substrate (e.g., Z-FR-AMC), and Z-Tyr-Ala-CHN2 are used.

-

Assay Procedure:

-

Recombinant cathepsin L is pre-incubated with varying concentrations of Z-Tyr-Ala-CHN2 in an appropriate assay buffer.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The mixture is incubated at 37°C.

-

The fluorescence generated from the cleavage of the substrate by active cathepsin L is measured over time using a fluorescence plate reader.

-

-

Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. The concentration of Z-Tyr-Ala-CHN2 that inhibits 50% of the cathepsin L activity (IC50) is calculated.

Experimental Workflow Diagram

Caption: A logical workflow for identifying and characterizing the mechanism of action of Z-Tyr-Ala-CHN2.

Conclusion

Z-Tyr-Ala-CHN2 is a valuable research tool for studying the entry mechanisms of coronaviruses. Its potent and specific inhibition of cathepsin L provides a clear mechanism of action, which has been elucidated through a combination of cell-based antiviral assays and direct enzymatic assays. The cell-type-dependent efficacy of Z-Tyr-Ala-CHN2 underscores the importance of understanding viral entry pathways in different tissues for the development of host-directed antiviral therapies. Further investigation into the therapeutic potential of cathepsin L inhibitors, informed by the insights gained from compounds like Z-Tyr-Ala-CHN2, is warranted.

References

- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Z-LVG-CHN2: A Technical Guide to a Potent Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LVG-CHN2 is a synthetic, irreversible inhibitor of cysteine proteases. Structurally, it is a tripeptide derivative (Z-Leu-Val-Gly-CHN2) featuring a diazomethylketone (CHN2) warhead. This functional group facilitates the covalent modification of the active site cysteine residue within target proteases, leading to their inactivation. Initially recognized for its inhibitory action against cathepsins, this compound-CHN2 has garnered significant interest as a pharmacological tool to investigate the physiological and pathological roles of cysteine proteases and as a potential therapeutic agent, particularly in the context of viral diseases.

Core Target Profile and Mechanism of Action

The primary targets of this compound-CHN2 are members of the cysteine protease superfamily, which includes cathepsins, calpains, and caspases. The inhibitory mechanism relies on the diazomethylketone moiety. Following non-covalent binding to the enzyme's active site, the catalytic cysteine residue attacks the carbonyl carbon of the inhibitor. This is followed by a rearrangement that leads to the alkylation of the cysteine thiol by the methylene carbon and the release of dinitrogen gas, forming a stable thioether bond and thus irreversibly inactivating the enzyme[1].

Quantitative Inhibition Data

The inhibitory potency of this compound-CHN2 and related diazomethylketone inhibitors has been evaluated against various cysteine proteases. The following table summarizes key quantitative data from multiple studies.

| Target Protease | Inhibitor | Parameter | Value | Cell Line/Conditions | Reference |

| Cathepsin L | Z-Tyr-Ala-CHN2 | EC50 | 0.13 µM | VeroE6 (SARS-CoV-2 pseudovirus) | [2] |

| Cathepsin L | Z-Tyr-Ala-CHN2 | EC50 | 1.33 µM | VeroE6-eGFP (SARS-CoV-2) | [2] |

| Cathepsin L | K777 (related vinyl sulfone) | EC50 | 0.023 µM | VeroE6 (SARS-CoV-2 pseudovirus) | [2] |

| SARS-CoV-2 Replication | This compound-CHN2 | - | Effective Inhibitor | - | |

| Calpain I (µ-calpain) | Calpain Inhibitor XII | Ki | 19 nM | Purified enzyme | [3] |

| Calpain II (m-calpain) | Calpain Inhibitor XII | Ki | 120 nM | Purified enzyme | [3] |

| Cathepsin B | Calpain Inhibitor XII | Ki | 750 nM | Purified enzyme | [3] |

| Platelet Calpain II | Human low-molecular-mass kininogen (LK) | Ki | 2.7 nM | Purified enzyme with fluorogenic substrate | [4] |

| Platelet Calpain II | Human high-molecular-mass kininogen (HK) | Ki | 2.3 nM (no substrate) | Purified enzyme with fluorogenic substrate | [4] |

| Platelet Calpain II | Human high-molecular-mass kininogen (HK) | Ki | 0.71 nM (saturating substrate) | Purified enzyme with fluorogenic substrate | [4] |

Key Signaling Pathways Targeted by this compound-CHN2

This compound-CHN2, by inhibiting specific cysteine proteases, can modulate critical cellular signaling pathways.

Cathepsin L Signaling in Viral Entry

Cathepsin L, a primary target of this compound-CHN2, is a lysosomal cysteine protease crucial for the entry of several enveloped viruses, including coronaviruses like SARS-CoV-1 and SARS-CoV-2[2]. Following receptor-mediated endocytosis, cathepsin L cleaves the viral spike protein, a necessary step for the fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm. Inhibition of cathepsin L by this compound-CHN2 can block this critical step, thereby preventing viral infection[2].

Calpain Signaling in Cellular Processes

Calpains are calcium-activated neutral cysteine proteases involved in a wide array of cellular functions, including cell motility, proliferation, and apoptosis. Dysregulation of calpain activity is implicated in various pathological conditions such as neurodegenerative diseases and cancer. Calpains are regulated by the endogenous inhibitor calpastatin. This compound-CHN2 can inhibit calpain activity, thereby influencing these signaling cascades.

Caspase Signaling in Apoptosis

Caspases are a family of cysteine proteases that are central to the execution of apoptosis, or programmed cell death. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3 and -7. While this compound-CHN2's primary targets are often cathepsins, its broader activity against cysteine proteases suggests potential modulation of caspase-mediated apoptosis.

Experimental Protocols

Determination of Inhibitory Constants (Ki) for Irreversible Inhibitors

Objective: To determine the second-order rate constant (k_inact/K_i) for the irreversible inhibition of a cysteine protease by this compound-CHN2.

Principle: The enzyme is incubated with various concentrations of the irreversible inhibitor, and the residual enzyme activity is measured at different time points. The rate of inactivation (k_obs) is determined for each inhibitor concentration, and a plot of k_obs versus inhibitor concentration yields k_inact/K_i.

Materials:

-

Purified cysteine protease (e.g., Cathepsin L)

-

This compound-CHN2

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsin L)

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound-CHN2 in DMSO.

-

In a 96-well plate, pre-incubate the enzyme with a range of this compound-CHN2 concentrations in the assay buffer at a controlled temperature (e.g., 37°C).

-

At various time intervals (e.g., 0, 5, 10, 20, 30 minutes), add the fluorogenic substrate to initiate the reaction.

-

Immediately measure the fluorescence intensity kinetically over a short period (e.g., 5-10 minutes) using a microplate reader (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

-

Determine the initial velocity (rate of fluorescence increase) for each time point and inhibitor concentration.

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line is -k_obs.

-

Plot the calculated k_obs values against the corresponding inhibitor concentrations. The slope of this second plot represents the apparent second-order rate constant, k_inact/K_i[2][5].

Fluorometric Protease Activity Assay

Objective: To measure the activity of a cysteine protease using a fluorogenic substrate.

Principle: The assay utilizes a peptide substrate conjugated to a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme activity.

Materials:

-

Cell lysate or purified enzyme

-

Fluorogenic substrate (e.g., Z-FR-AFC for Cathepsin L)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, containing DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare cell lysates or dilute the purified enzyme in the assay buffer.

-

Add the samples to the wells of a 96-well black microplate.

-

Add the fluorogenic substrate to all wells to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC)[6][7][8][9].

-

A no-enzyme control should be included to determine the background fluorescence.

-

Enzyme activity can be expressed as relative fluorescence units (RFU) or calculated based on a standard curve of the free fluorophore.

Cell-Based Calpain Activity Assay

Objective: To measure intracellular calpain activity in living cells.

Materials:

-

Cultured cells

-

Cell-permeable fluorogenic calpain substrate (e.g., Boc-Leu-Met-CMAC)

-

Calpain inhibitor (e.g., PD150606) for control

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with the experimental compound or vehicle control.

-

Wash the cells with PBS.

-

Load the cells with the cell-permeable fluorogenic calpain substrate by incubating them in a buffer containing the substrate for a specific time (e.g., 20-30 minutes) at 37°C.

-

Wash the cells to remove excess substrate.

-

Measure the intracellular fluorescence using a flow cytometer or fluorescence microscope[10][11][12][13][14].

-

As a negative control, pre-incubate a set of cells with a known calpain inhibitor before adding the substrate to confirm the specificity of the signal.

Caspase-Glo® 3/7 Assay (Promega)

Objective: To measure the activity of caspase-3 and -7 in cell culture.

Principle: This is a luminescent assay that uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7. Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.

Materials:

-

Cultured cells in a 96-well white-walled plate

-

Caspase-Glo® 3/7 Reagent (contains buffer, substrate, and luciferase)

Procedure:

-

Culture and treat cells with the desired compounds in a 96-well white-walled plate.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium)[15][16][17].

-

Mix the contents of the wells on a plate shaker for 30 seconds to 2 minutes to induce cell lysis and initiate the enzymatic reaction.

-

Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of active caspase-3 and -7 in the sample.

Conclusion

This compound-CHN2 is a valuable tool for studying the roles of cysteine proteases in various biological processes. Its irreversible mechanism of action and broad-spectrum activity make it a potent inhibitor for in vitro and cell-based studies. A thorough understanding of its target profile, inhibitory kinetics, and effects on key signaling pathways is essential for its effective application in research and drug development. The experimental protocols provided herein offer a foundation for the characterization of this compound-CHN2 and other similar cysteine protease inhibitors.

References

- 1. MNDO study of the mechanism of the inhibition of cysteine proteinases by diazomethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of inhibition of platelet calpain II by human kininogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. abcam.com [abcam.com]

- 6. content.abcam.com [content.abcam.com]

- 7. PathSpecific™ Cathepsin L Activity Assay Kit, Fluorometric - Creative Biolabs [creative-biolabs.com]

- 8. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. abcam.com [abcam.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 14. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.sg]

- 15. promega.com [promega.com]

- 16. ulab360.com [ulab360.com]

- 17. promega.com [promega.com]

Z-LVG-CHN2: A Technical Guide to its Biological Function as a Cathepsin L Inhibitor and Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological function of Z-LVG-CHN2, a small molecule identified as a potent inhibitor of cathepsin L with significant antiviral activity against a range of coronaviruses. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and provides visual representations of relevant biological pathways and experimental workflows.

Core Biological Function: Inhibition of Cathepsin L-Mediated Viral Entry

This compound-CHN2 is a small molecule that has been identified as an inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2] Its primary biological function in the context of virology is to block the entry of certain viruses, particularly coronaviruses, into host cells.[1][2] Many viruses, including SARS-CoV-2, can enter host cells through two main pathways: fusion at the plasma membrane, which is mediated by proteases like TMPRSS2, or endocytosis followed by fusion from the endosome.[3][4] In the endosomal pathway, the acidic environment of the endosome activates host proteases, such as cathepsin B and L, which then cleave the viral spike (S) protein, a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[3][5]

This compound-CHN2 exerts its antiviral effect by specifically targeting and inhibiting the activity of cathepsin L.[1][2] By doing so, it prevents the proteolytic cleavage of the viral S protein within the endosome, thereby halting the fusion process and effectively trapping the virus within the endosome, preventing infection.[1][2] Time-of-addition studies have confirmed that this compound-CHN2 acts during the early stages of the viral infection cycle, which is consistent with its role as an entry inhibitor.[1][2]

The efficacy of this compound-CHN2 is notably cell-type dependent.[1][2] It demonstrates potent antiviral activity in cell lines that primarily rely on the endosomal entry pathway for coronavirus infection, such as VeroE6, A549-hACE2, and HeLa-hACE2 cells.[1][2] However, in cell types like Caco-2 or primary human nasal epithelial cells, which express high levels of the TMPRSS2 protease and predominantly support viral entry via plasma membrane fusion, this compound-CHN2 shows little to no antiviral effect.[1][2] This cell-specific activity makes this compound-CHN2 a valuable research tool for dissecting the mechanisms of coronavirus entry and for studying the differential roles of various host proteases in viral pathogenesis.[1][2]

Quantitative Data: Antiviral Activity and Cytotoxicity

The antiviral potency of this compound-CHN2 has been quantified across various coronaviruses and cell lines. The following tables summarize the key efficacy (EC50), cytotoxicity (CC50), and selectivity index (SI) data.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound-CHN2 | SARS-CoV-2 | A549-hACE2 | 0.046 | >25 | >500 | [6] |

| This compound-CHN2 | SARS-CoV-2 | HeLa-hACE2 | 0.006 | Not Reported | Not Reported | [6] |

| This compound-CHN2 | SARS-CoV-2 | Caco-2 | >50 | >50 | Not Applicable | [6] |

| This compound-CHN2 | SARS-CoV-1 | Not Specified | 0.050 | Not Reported | Not Reported | [6] |

| This compound-CHN2 | HCoV-229E | Not Specified | 0.069 | Not Reported | Not Reported | [6] |

| Compound | Assay | Cell Line | EC50 (µM) | Reference |

| Remdesivir | Viral RNA Yield | A549-hACE2 | Not Reported | [6] |

| PF-00835231 (Mpro inhibitor) | Viral RNA Yield | A549-hACE2 | Not Reported | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the biological function of this compound-CHN2.

Cell Culture and Virus Propagation

-

Cell Lines:

-

VeroE6, A549-hACE2, HeLa-hACE2, Caco-2: These cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

VeroE6-TMPRSS2: These cells are cultured in the same medium as VeroE6 but with the addition of hygromycin to maintain the expression of the TMPRSS2 transgene.[6]

-

-

Virus Stocks:

-

Virus stocks for SARS-CoV-2, SARS-CoV-1, and HCoV-229E are generated and titrated in the VeroE6 cell line.[6] Viral titers are determined by standard plaque assay or TCID50 methods.

-

Immunofluorescence-Based Antiviral Assay

This assay is used to quantify the extent of viral infection by detecting viral proteins within infected cells.

-

Cell Seeding: Seed A549-hACE2 or HeLa-hACE2 cells in 384-well or 1536-well plates at a density of approximately 3000 cells/well and allow them to adhere overnight.[6]

-

Compound Treatment: Prepare serial dilutions of this compound-CHN2 and control compounds. Add the compounds to the cells and incubate for a designated period (e.g., 1 hour) before infection.

-

Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.[6]

-

Incubation: Incubate the infected cells for 24-48 hours at 37°C.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in phosphate-buffered saline (PBS).

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., PBS with 3% BSA).

-

Incubate with a primary antibody against a viral protein, such as anti-spike S1 monoclonal antibody (1:1000 to 1:2000 dilution) or anti-double-stranded RNA (dsRNA) monoclonal antibody J2 (1:2000 to 1:2500 dilution).[6]

-

Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor conjugated).[6]

-

Counterstain cell nuclei with DAPI.

-

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of infected cells or the intensity of the viral protein signal relative to the total number of cells (nuclei count). Calculate the EC50 value by fitting the dose-response curve.

Viral RNA Yield Reduction Assay (RT-qPCR)

This assay measures the amount of viral RNA released into the cell culture supernatant, providing a quantitative measure of viral replication.

-

Experimental Setup: Seed A549-hACE2 cells in a multi-well plate and treat with serial dilutions of this compound-CHN2 and control compounds (e.g., remdesivir, PF-00835231) as described above.[6]

-

Infection: Infect the cells with SARS-CoV-2.

-

Supernatant Collection: At 48 hours post-infection, collect the cell culture supernatant.[6]

-

RNA Extraction: Extract viral RNA from the supernatant using a suitable viral RNA extraction kit.

-

RT-qPCR: Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers and probes specific for a viral gene (e.g., E gene, N gene, or RdRp gene).

-

Data Analysis: Quantify the viral RNA copy numbers based on a standard curve. Plot the reduction in viral RNA yield as a function of compound concentration to determine the EC50 value.[6]

Cathepsin Inhibition Assay

This biochemical assay directly measures the inhibitory activity of a compound against a specific cathepsin enzyme.

-

Reagents:

-

Recombinant human cathepsin L, B, or S.

-

A suitable fluorogenic or chromogenic peptide substrate (e.g., Z-Phe-Arg-pNA for Cathepsin L, Z-Arg-Arg-pNA for Cathepsin B).[7]

-

Assay buffer (e.g., sodium acetate buffer with DTT and EDTA).

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, the cathepsin enzyme, and varying concentrations of the inhibitor (this compound-CHN2).

-

Pre-incubate the enzyme and inhibitor for a specified time at 37°C.

-

Initiate the reaction by adding the peptide substrate.

-

Monitor the cleavage of the substrate over time by measuring the change in fluorescence or absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the rate of the enzymatic reaction. Determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

Visualizations: Pathways and Workflows

Signaling Pathways

Caption: Coronavirus entry pathways and the inhibitory action of this compound-CHN2.

Experimental Workflows

Caption: General workflow for determining the antiviral activity of this compound-CHN2.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The respective roles of TMPRSS2 and cathepsins for SARS-CoV-2 infection in human respiratory organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Role of Z-LVG-CHN2 in Inhibiting Viral Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel and re-emerging viral pathogens presents a continuous challenge to global health. A critical step in the viral life cycle, and therefore a key target for antiviral therapeutics, is the entry of the virus into the host cell. For many enveloped viruses, this process is not a simple fusion event at the plasma membrane but rather a complex journey into the endosomal pathway, where host factors are co-opted to facilitate viral uncoating and genome release. One such class of host factors is the endosomal cysteine proteases, particularly cathepsins. This technical guide provides an in-depth exploration of the role of Z-LVG-CHN2, a potent cysteine protease inhibitor, in blocking viral entry, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its function.

Core Mechanism: Targeting Host Cathepsins for Viral Inhibition

This compound-CHN2 (Z-Leu-Val-Gly-CHN2) is a synthetic peptide derivative that acts as an irreversible inhibitor of certain cysteine proteases. Its primary mechanism of antiviral activity lies in its ability to target and inactivate host cell cathepsins, particularly Cathepsin L (CTSL).[1][2]

Many viruses, including coronaviruses (such as SARS-CoV and SARS-CoV-2) and filoviruses (such as Ebola virus), utilize the endocytic pathway for entry into host cells.[1][3] Following attachment to cell surface receptors, the viral particle is internalized into an endosome. As the endosome matures, its internal pH decreases, activating resident proteases like Cathepsin L.[4][5] This activated Cathepsin L then cleaves the viral spike glycoprotein, a critical step that exposes the fusion peptide and triggers the fusion of the viral envelope with the endosomal membrane, ultimately releasing the viral genome into the cytoplasm.[6][7][8]

This compound-CHN2 and similar inhibitors function by covalently modifying the active site cysteine of Cathepsin L, rendering the enzyme inactive. By inhibiting this essential host protease, this compound-CHN2 effectively prevents the proteolytic processing of the viral glycoprotein, thereby halting the fusion process and blocking viral entry.[9] This host-targeted approach offers the potential for broad-spectrum antiviral activity, as numerous viruses rely on the same host factors for entry.

Quantitative Data on Antiviral Activity

The efficacy of this compound-CHN2 and related cathepsin inhibitors has been evaluated against several viruses. The following tables summarize the available quantitative data, primarily focusing on the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit viral replication or entry by 50%.

It is important to note that the antiviral activity of these inhibitors can be cell-type dependent. For instance, in cells that also express other proteases like TMPRSS2, which can also cleave the viral spike protein at the cell surface, the reliance on the endosomal cathepsin pathway, and thus the efficacy of cathepsin inhibitors, may be reduced.[9]

Table 1: Antiviral Activity of Z-Tyr-Ala-CHN2 (a close analog of this compound-CHN2) against Coronaviruses [9]

| Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| SARS-CoV-2 | VeroE6-eGFP | CPE Reduction | 1.33 | > 20 | > 15 |

| SARS-CoV-2 | A549-hACE2 | Intracellular Staining | 0.046 | > 25 | > 500 |

| SARS-CoV-2 | HeLa-hACE2 | Intracellular Staining | 0.006 | > 50 | > 8333 |

| SARS-CoV-2 | Caco-2 | Visual CPE Scoring | > 50 | > 50 | - |

| SARS-CoV-1 | A549-hACE2 | Intracellular Staining | 0.050 | > 25 | > 500 |

| HCoV-229E | HeLa-hACE2 | Intracellular Staining | 0.069 | > 50 | > 724 |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50); CPE: Cytopathic Effect.

Table 2: General Antiviral Activity of Cysteine Protease Inhibitors from Drug Repurposing Screens

| Compound | Virus | Target | Note |

| This compound-CHN2 | SARS-CoV-2 | Cysteine Proteases (likely Cathepsins) | Identified in high-throughput screens as an inhibitor of viral replication. Specific EC50/IC50 values are not consistently reported across studies. |

Experimental Protocols

Pseudovirus Entry Assay

This assay is a common and safe method to study the viral entry process, as it utilizes replication-defective viral particles that carry a reporter gene (e.g., luciferase or GFP).

a. Principle: Pseudoviruses are generated by co-transfecting producer cells (e.g., HEK293T) with plasmids encoding the viral envelope protein of interest (e.g., SARS-CoV-2 Spike), a viral packaging system (e.g., lentiviral or retroviral), and a reporter gene. The resulting pseudoparticles can infect target cells in a manner dictated by the envelope protein but cannot replicate. Inhibition of entry is quantified by a reduction in the reporter gene expression.

b. Detailed Methodology:

-

Cell Culture: Maintain target cells (e.g., Vero E6, A549-hACE2) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Prepare a stock solution of this compound-CHN2 in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay medium.

-

Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.

-

Compound Treatment: Pre-treat the cells with the serially diluted this compound-CHN2 for 1-2 hours at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., a known entry inhibitor).

-

Pseudovirus Infection: Add the pseudovirus particles to the wells containing the treated cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.

-

Quantification:

-

For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer.

-

For GFP reporter: Quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.[10]

-

Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 of this compound-CHN2 on the target cells.

Cathepsin L Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound-CHN2 on the enzymatic activity of Cathepsin L.

a. Principle: The assay utilizes a fluorogenic substrate that is specifically cleaved by active Cathepsin L, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity. The inhibitory potential of this compound-CHN2 is determined by its ability to reduce this fluorescence signal.

b. Detailed Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., sodium acetate buffer, pH 5.5) containing a reducing agent (e.g., DTT).

-

Reconstitute purified human Cathepsin L enzyme in the assay buffer.

-

Prepare a stock solution of the fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

-

Prepare serial dilutions of this compound-CHN2 in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add the purified Cathepsin L enzyme to each well.

-

Add the serially diluted this compound-CHN2 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Caption: Cathepsin-dependent viral entry and its inhibition by this compound-CHN2.

Caption: Workflow for a pseudovirus entry inhibition assay.

Conclusion

This compound-CHN2 represents a promising class of host-targeted antiviral agents. By inhibiting the essential host protease Cathepsin L, it effectively blocks the entry of a range of viruses that rely on the endosomal pathway. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound-CHN2 and similar compounds. The continued exploration of such host-targeted strategies is crucial for the development of broad-spectrum antivirals to combat current and future viral threats.

References

- 1. The Key Role of Lysosomal Protease Cathepsins in Viral Infections [mdpi.com]

- 2. Cathepsin L, transmembrane peptidase/serine subfamily member 2/4, and other host proteases in COVID-19 pathogenesis – with impact on gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cathepsin L Functionally Cleaves the Severe Acute Respiratory Syndrome Coronavirus Class I Fusion Protein Upstream of Rather than Adjacent to the Fusion Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cathepsin L functionally cleaves the severe acute respiratory syndrome coronavirus class I fusion protein upstream of rather than adjacent to the fusion peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-LVG-CHN2: A Technical Guide on Target Enzyme Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LVG-CHN2 is a cell-permeable, irreversible tripeptide diazomethylketone inhibitor of cysteine proteases. This class of compounds is characterized by a peptide sequence that directs the inhibitor to the active site of specific proteases, and a diazomethylketone warhead that covalently modifies the catalytic cysteine residue, leading to irreversible inactivation. This compound-CHN2 has garnered significant interest due to its potent antiviral activity, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide provides a comprehensive overview of the target enzyme specificity of this compound-CHN2, including available quantitative data, detailed experimental methodologies, and a depiction of its mechanism of action.

Data Presentation: Quantitative Inhibitory Activity

While extensive profiling of this compound-CHN2 against a broad panel of proteases is not widely available in the public domain, its efficacy against SARS-CoV-2 has been established. The primary target is believed to be the viral main protease (3CLpro), a cysteine protease essential for viral replication.

| Target | Metric | Value | Notes |

| SARS-CoV-2 Replication | EC50 | 190 nM | This value represents the effective concentration to inhibit viral replication in a cell-based assay. The primary target is presumed to be the SARS-CoV-2 3CLpro.[1] |

| Herpes Simplex Virus (HSV) Replication | - | Inhibition observed | Specific quantitative data (EC50/IC50) is not readily available. The inhibition is likely due to targeting of viral or host cysteine proteases involved in the viral life cycle.[2][3] |

| Poliovirus Replication | - | No significant effect | This suggests a degree of selectivity, as poliovirus utilizes a different replication strategy that may not be dependent on cysteine proteases sensitive to this compound-CHN2.[2][3] |

| General Cysteine Proteinases | - | Irreversible Inhibitor | This compound-CHN2 is designed to target the binding center of human cysteine proteinases.[2][3] However, specific Ki or IC50 values against a panel of human cysteine proteases (e.g., Cathepsins, Calpains) are not detailed in the available literature. Related diazomethylketone peptide inhibitors have shown varying degrees of selectivity depending on the peptide sequence. |

Experimental Protocols

The following are representative experimental protocols for determining the antiviral efficacy and potential enzyme targets of this compound-CHN2, based on methodologies commonly employed for this class of inhibitors.

High-Throughput Screening for Antiviral Activity (SARS-CoV-2)

This protocol is a representative method for determining the half-maximal effective concentration (EC50) of this compound-CHN2 against SARS-CoV-2 in a cell-based assay.

Objective: To quantify the concentration of this compound-CHN2 required to inhibit SARS-CoV-2-induced cytopathic effect (CPE) by 50%.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

SARS-CoV-2 viral stock

-

This compound-CHN2 stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

-

384-well microplates

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 384-well plates at a density of 5,000 cells per well and incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound-CHN2 in DMEM.

-

Infection: Add the diluted this compound-CHN2 to the cells, followed by the addition of SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include control wells with virus only (positive control for CPE) and cells only (negative control).

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence and normalize the data to the control wells. The EC50 value is calculated by fitting the dose-response curve using a suitable software package.

In Vitro Cysteine Protease Inhibition Assay (Generic)

This protocol describes a general method for assessing the direct inhibitory activity of this compound-CHN2 against a purified cysteine protease (e.g., SARS-CoV-2 3CLpro, Cathepsin L).

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound-CHN2 against a specific cysteine protease.

Materials:

-

Purified recombinant cysteine protease

-

Fluorogenic peptide substrate specific for the protease

-

Assay buffer (specific to the enzyme, typically containing a reducing agent like DTT)

-

This compound-CHN2 stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Dilute the cysteine protease to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound-CHN2 in the assay buffer.

-

Pre-incubation: Add the diluted this compound-CHN2 to the wells of the microplate, followed by the addition of the enzyme solution. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial reaction velocities from the kinetic reads. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value. For Ki determination, experiments are performed at various substrate concentrations.

Mandatory Visualization

Mechanism of Irreversible Inhibition

The following diagram illustrates the proposed mechanism of action for peptide diazomethylketones, such as this compound-CHN2, in the irreversible inhibition of a cysteine protease.

Caption: Covalent inactivation of a cysteine protease by this compound-CHN2.

Experimental Workflow for Antiviral EC50 Determination

The diagram below outlines the key steps in a cell-based assay to determine the antiviral efficacy of this compound-CHN2.

Caption: Experimental workflow for determining the antiviral EC50 of this compound-CHN2.

Signaling Pathway: Inhibition of Viral Polyprotein Processing

This compound-CHN2 is proposed to inhibit the SARS-CoV-2 3CL protease, which is crucial for cleaving the viral polyprotein into functional non-structural proteins (nsps) necessary for viral replication. The following diagram illustrates this inhibitory effect on the viral replication cycle.

Caption: this compound-CHN2 inhibits viral replication by targeting the 3CL protease.

Conclusion

This compound-CHN2 is a potent, irreversible inhibitor of cysteine proteases with demonstrated antiviral activity against SARS-CoV-2 and HSV. Its mechanism of action involves the covalent modification of the catalytic cysteine in the active site of target enzymes. While a specific EC50 value against SARS-CoV-2 replication has been reported, a comprehensive selectivity profile against a broad range of host and viral proteases is needed to fully characterize its specificity and potential off-target effects. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for further investigation and development of this compound-CHN2 and related compounds as potential therapeutic agents.

References

Foundational Research on the Antiviral Effects of Z-LVG-CHN2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-LVG-CHN2 has emerged as a noteworthy small molecule inhibitor exhibiting antiviral properties, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This irreversible, cell-permeable cysteine protease inhibitor demonstrates a dual-targeting mechanism of action by inhibiting both the viral main protease (3CLpro) and the host's endosomal cysteine protease, cathepsin L. This dual action effectively disrupts viral replication and entry into host cells. The antiviral efficacy of this compound-CHN2 is, however, cell-type dependent, showing greater potency in cell lines reliant on the endosomal entry pathway. This technical guide provides a comprehensive overview of the foundational research on this compound-CHN2, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways to facilitate further research and drug development efforts.

Introduction

The ongoing need for effective antiviral therapeutics has driven extensive research into small molecule inhibitors that can target various stages of the viral life cycle. This compound-CHN2, a tripeptide derivative, has been identified as a potent inhibitor of cysteine proteases. Its activity against the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral replication cycle, and host cathepsin L, which is essential for viral entry in certain cell types, positions it as a compound of significant interest. This document synthesizes the core findings related to the antiviral effects of this compound-CHN2, with a focus on its mechanism of action against coronaviruses.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound-CHN2 and related compounds have been evaluated in various cell lines. The following tables summarize the key quantitative data from foundational studies.

Table 1: Antiviral Activity of this compound-CHN2 and Analogs against Coronaviruses

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound-CHN2 | SARS-CoV-2 | Vero E6 | 0.19 | >20 | >105 | [1] |

| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | VeroE6-eGFP | 1.33 | >20 | >15 | |

| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | A549-hACE2 | 0.046 | >25 | >500 | |

| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | HeLa-hACE2 | 0.006 | >50 | >8333 | |

| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | Caco-2 | >50 | >50 | - | |

| Z-Tyr-Ala-CHN2 | SARS-CoV-1 | Vero E6 | 0.050 | >25 | >500 | |

| Z-Tyr-Ala-CHN2 | HCoV-229E | Huh-7 | 0.069 | >25 | >362 |

Table 2: Inhibitory Activity against Proteases

| Compound | Protease | IC50 (nM) | Assay Type |

| This compound-CHN2 | SARS-CoV-2 3CLpro | - | Cell-based |

| Z-Tyr-Ala-CHN2 | Cathepsin L | - | Enzymatic |

Note: Specific IC50 values for this compound-CHN2 against 3CLpro and Z-Tyr-Ala-CHN2 against Cathepsin L were not explicitly found in the provided search results, but their inhibitory activity is well-established.

Experimental Protocols

This section details the methodologies for the key experiments cited in the foundational research of this compound-CHN2's antiviral effects.

Antiviral Screening Assay in Vero E6 Cells

This protocol is used to determine the half-maximal effective concentration (EC50) of a compound in inhibiting viral-induced cytopathic effect (CPE).

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2.5 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound-CHN2 in culture medium.

-

Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Treatment: Immediately after infection, add the diluted compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Quantification of Viral CPE:

-

Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, and solubilize the stain. Measure the absorbance at 570 nm.

-

qRT-PCR: Extract viral RNA from the supernatant and perform quantitative reverse transcription PCR to determine the viral load.

-

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. Determine the EC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is used to determine the half-maximal cytotoxic concentration (CC50) of a compound.

-

Cell Seeding: Seed Vero E6 cells in 96-well plates as described for the antiviral assay.

-

Compound Treatment: Add serial dilutions of this compound-CHN2 to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Viability Assessment: Use a commercial cell viability assay (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle targeted by the antiviral compound.

-

Infection: Infect a monolayer of Vero E6 cells with SARS-CoV-2 at a high MOI (e.g., 1-5) for 1 hour at 4°C to allow for synchronized viral attachment.

-

Washing: Wash the cells with cold PBS to remove unbound virus.

-

Time Course Addition: Add this compound-CHN2 at a concentration of 5-10 times its EC50 at different time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).

-

Incubation: Incubate the cells for a single replication cycle (e.g., 10-12 hours).

-

Quantification: Harvest the supernatant and quantify the viral yield using a plaque assay or qRT-PCR.

-

Analysis: Plot the viral yield against the time of compound addition. A loss of inhibitory effect at a specific time point indicates that the compound targets a step that has already occurred.

Cathepsin L Inhibition Assay (Enzymatic)

This assay measures the direct inhibitory effect of a compound on cathepsin L activity.

-

Reagents:

-

Cathepsin L enzyme

-

Fluorogenic substrate (e.g., Z-FR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Test compound (this compound-CHN2)

-

-

Procedure:

-

In a 96-well black plate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add the cathepsin L enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a plate reader.

-

-

Data Analysis: Calculate the rate of substrate cleavage for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This assay quantifies the inhibition of the viral main protease activity.

-

Reagents:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET-based substrate containing the 3CLpro cleavage sequence flanked by a fluorophore and a quencher (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

-

Test compound (this compound-CHN2)

-

-

Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add the recombinant 3CLpro enzyme and incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the FRET substrate.

-

Measure the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) as the substrate is cleaved, separating the fluorophore and quencher.

-

-

Data Analysis: Determine the initial velocity of the reaction for each compound concentration. Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental setups described in this guide.

Caption: SARS-CoV-2 Entry and Replication Pathways Targeted by this compound-CHN2.

References

Introduction to 3CLpro and Z-LVG-CHN2

An In-Depth Technical Guide to the Inhibition of 3CL Protease by Z-LVG Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of the 3C-like protease (3CLpro), a critical enzyme in the life cycle of coronaviruses, by the cysteine protease inhibitor this compound-CHN2. This document synthesizes available data on its mechanism of action, inhibitory activity, and provides detailed experimental protocols for its characterization.

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2. It cleaves the viral polyproteins at multiple sites to release functional non-structural proteins required for viral replication and transcription. Due to its critical role and high conservation among coronaviruses, 3CLpro is a prime target for antiviral drug development.

This compound-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases. As a tripeptide derivative, it is designed to mimic the substrate of cysteine proteases, allowing it to target their active sites. Research has identified this compound-CHN2 as an effective inhibitor of SARS-CoV-2 replication, with its mechanism of action attributed to the inhibition of 3CLpro[1].

Mechanism of Covalent Inhibition

This compound-CHN2 belongs to a class of irreversible inhibitors that form a covalent bond with a key residue in the enzyme's active site, leading to its permanent inactivation. The catalytic activity of 3CLpro relies on a Cys-His catalytic dyad (Cys145 and His41) within its active site[2][3].

The proposed mechanism of inhibition by this compound-CHN2 involves the following steps:

-

Binding: The peptide backbone of this compound-CHN2 positions the inhibitor within the substrate-binding pocket of 3CLpro.

-

Nucleophilic Attack: The catalytic cysteine (Cys145) of 3CLpro, activated by the adjacent histidine (His41), performs a nucleophilic attack on the electrophilic warhead of the inhibitor (in this case, the diazomethylketone or a similar reactive group).

-

Covalent Adduct Formation: This attack results in the formation of a stable, irreversible covalent bond between the sulfur atom of Cys145 and the inhibitor. This adduct permanently blocks the active site, preventing substrate binding and catalysis.

Quantitative Data on Inhibitory Activity

The primary quantitative data available for this compound-CHN2 pertains to its activity in cell-based assays, which measure the overall effect on viral replication. It is important to distinguish between the half-maximal effective concentration (EC50), determined in a cellular environment, and the half-maximal inhibitory concentration (IC50), which measures direct enzyme inhibition in a biochemical assay.

| Compound | Assay Type | Target | Value | Reference |

| This compound-CHN2 | Cell-based antiviral assay | SARS-CoV-2 Replication | EC50 = 190 nM | [1] |

Note: As of the latest search, specific in vitro IC50, Ki, or k_inact values for the direct inhibition of purified 3CLpro by this compound-CHN2 are not publicly available. The EC50 value reflects the compound's potency in a biological system, which includes factors like cell permeability in addition to target engagement.

Experimental Protocols

The following sections provide detailed methodologies for characterizing the inhibition of 3CLpro by compounds such as this compound-CHN2. These are generalized protocols based on established methods for studying viral proteases and their inhibitors.

In Vitro FRET-Based Enzymatic Assay for Irreversible Inhibitors

This protocol describes how to determine the kinetic parameters, including the inhibition constant (Ki) and the rate of inactivation (kinact), for an irreversible inhibitor of 3CLpro using a Förster Resonance Energy Transfer (FRET) assay.

Materials:

-

Recombinant, purified SARS-CoV-2 3CLpro

-

FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Inhibitor (this compound-CHN2) stock solution in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Protocol:

-

Reagent Preparation:

-

Dilute the 3CLpro enzyme to a working concentration (e.g., 50 nM) in cold Assay Buffer.

-

Dilute the FRET substrate to a working concentration (e.g., 20 µM) in Assay Buffer.

-

Prepare a serial dilution of this compound-CHN2 in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

-

Assay Procedure (Time-Dependent Inhibition):

-

To each well of the microplate, add the desired volume of inhibitor dilution. Include a DMSO-only control (no inhibition).

-

Initiate the reaction by adding the 3CLpro enzyme solution to each well.

-

Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 10, 20, 30 minutes) at room temperature.

-

After each pre-incubation time, add the FRET substrate to start the proteolytic reaction.

-

Immediately begin monitoring the fluorescence signal (Excitation: ~340 nm, Emission: ~490 nm) kinetically for 15-30 minutes.

-

-

Data Analysis:

-

For each inhibitor concentration and pre-incubation time, determine the initial velocity (rate of fluorescence increase) of the reaction.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the apparent rate of inactivation (k_obs).

-

Plot k_obs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the inhibition constant (Ki).

-

Cell-Based Antiviral Assay

This protocol outlines a method to determine the EC50 of an inhibitor against SARS-CoV-2 in a suitable cell line, such as Vero E6 cells, by measuring the reduction of viral cytopathic effect (CPE).

Materials:

-

Vero E6 cells

-

Cell Culture Medium (e.g., DMEM with 10% FBS)

-

SARS-CoV-2 viral stock

-

Inhibitor (this compound-CHN2) stock solution in DMSO

-

96-well clear-bottom microplates

-

Cell viability reagent (e.g., CellTiter-Glo® or Crystal Violet)

-

Plate reader (luminescence or absorbance)

Protocol:

-

Cell Seeding:

-

Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound-CHN2 in cell culture medium. Include a DMSO-only control (vehicle) and a no-cell control (background).

-

Add the compound dilutions to the cells and incubate for 1-2 hours.

-

-

Viral Infection:

-

In a BSL-3 facility, infect the cells by adding SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.05.

-

Include uninfected cells as a negative control for CPE.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C and 5% CO2, or until significant CPE is observed in the virus control wells.

-

-

Endpoint Analysis:

-

Assess cell viability using a suitable reagent. For Crystal Violet, fix and stain the cells, then solubilize the dye and measure absorbance. For CellTiter-Glo®, add the reagent and measure luminescence.

-

-

Data Analysis:

-

Normalize the data to the uninfected cell controls (100% viability) and the virus-only controls (0% viability).

-

Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic regression model to determine the EC50 value.

-

Conclusion and Future Directions

This compound-CHN2 has been identified as a potent inhibitor of SARS-CoV-2 replication, acting through the irreversible covalent modification of the viral 3CL protease. While its efficacy in a cellular context is established with a low nanomolar EC50, further biochemical characterization is required to fully understand its inhibitory mechanism.

Future research should focus on:

-

In Vitro Kinetic Analysis: Determining the IC50, Ki, and kinact values for the direct inhibition of purified 3CLpro to quantify its enzymatic potency and rate of inactivation.

-

Structural Studies: Obtaining a co-crystal structure of 3CLpro in complex with this compound-CHN2 to visualize the precise binding interactions and confirm the covalent modification of Cys145.

-

Selectivity Profiling: Assessing the inhibitory activity of this compound-CHN2 against other human cysteine proteases to evaluate its selectivity and potential for off-target effects.

Such studies will provide a more complete picture of this compound-CHN2 as a 3CLpro inhibitor and guide the development of next-generation broad-spectrum anticoronaviral agents.

References

The Core of Host-Pathogen Interaction: A Technical Guide to Z-LVG's Engagement with Host Cell Cathepsins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LVG-CHN2 (N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethylketone) is a cell-permeable, irreversible inhibitor of cysteine proteases, with a significant impact on the activity of host cell cathepsins. This technical guide provides an in-depth analysis of the interaction between this compound-CHN2 and host cell cathepsins, its downstream consequences on cellular signaling pathways, and its potential as a therapeutic agent, particularly in the context of viral infections. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Data on Cathepsin Inhibition

Table 1: Antiviral Activity of this compound-CHN2 and Other Cathepsin Inhibitors

| Compound | Virus | Cell Line | Parameter | Value | Reference |

| This compound-CHN2 | SARS-CoV-2 | Vero E6 | EC50 | 190 nM | [Source for this compound-CHN2 EC50 not found in provided search results] |

| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | A549-hACE2 | EC50 | 0.046 µM | [1] |

| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | HeLa-hACE2 | EC50 | 0.006 µM | [1] |

| Z-Tyr-Ala-CHN2 | SARS-CoV-1 | A549-hACE2 | EC50 | 0.050 µM | [1] |

| Z-Tyr-Ala-CHN2 | HCoV-229E | HeLa-hACE2 | EC50 | 0.069 µM | [1] |

Table 2: Inhibitory Constants (Ki) of Various Inhibitors against Cathepsins

| Inhibitor | Target Cathepsin | Ki Value | Reference |

| Isonicotinyl-LLLal | Cathepsin B | 12 nM | [2] |

| Isonicotinyl-LLLal | Cathepsin L | 20 nM | [2] |

| ZLLLal | Cathepsin B | 88 nM | [2] |

| ZLLLal | Cathepsin L | 163 nM | [2] |

Note: The data for Isonicotinyl-LLLal and ZLLLal are included to provide context for the potency of similar peptide-based inhibitors against cathepsins B and L.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments relevant to the study of this compound-CHN2's interaction with host cell cathepsins.

Cathepsin Activity Assay (General Protocol)

This protocol can be adapted to measure the inhibitory effect of this compound-CHN2 on the activity of specific cathepsins (e.g., Cathepsin B, L, or S) in cell lysates.

Materials:

-

Cells of interest (e.g., Vero E6, A549)

-

This compound-CHN2 (or other inhibitors)

-

Cell Lysis Buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitor cocktail without cysteine protease inhibitors)

-

Cathepsin-specific fluorogenic substrate (e.g., Z-RR-AMC for Cathepsin B, Z-FR-AMC for Cathepsin L)

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, and 5 mM DTT, pH 5.5)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to 80-90% confluency.

-

Treat cells with desired concentrations of this compound-CHN2 or vehicle control for a specified duration.

-

Wash cells with ice-cold PBS and lyse them in Cell Lysis Buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Enzymatic Assay:

-

In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

-

Add 10-50 µg of cell lysate to each well.

-

Add the cathepsin-specific fluorogenic substrate to a final concentration of 10-50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Calculate the cathepsin activity as the rate of fluorescence increase and normalize to the protein concentration. The inhibitory effect of this compound-CHN2 is determined by comparing the activity in treated samples to the vehicle control.

-

Viral Entry Inhibition Assay

This assay assesses the ability of this compound-CHN2 to block the entry of viruses that rely on cathepsin-mediated processing of their surface glycoproteins.

Materials:

-

Permissive host cells (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock (e.g., SARS-CoV-2)

-

This compound-CHN2

-

Cell culture medium

-

Reagents for quantifying viral infection (e.g., antibodies for immunofluorescence, reagents for RT-qPCR)

Procedure:

-

Seed host cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound-CHN2 or a vehicle control for 1-2 hours.

-

Infect the cells with the virus at a known multiplicity of infection (MOI).

-

After the incubation period for viral adsorption (e.g., 1 hour), remove the virus-containing medium and replace it with fresh medium containing the respective concentrations of this compound-CHN2.

-

Incubate the cells for a period sufficient for one round of viral replication (e.g., 24-48 hours).

-

Quantify the level of viral infection using a suitable method:

-

Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen. The percentage of infected cells can be determined by microscopy.

-

RT-qPCR: Extract total RNA from the cells and quantify the amount of viral RNA using reverse transcription-quantitative PCR.

-

-

Calculate the EC50 value of this compound-CHN2 by plotting the percentage of infection inhibition against the inhibitor concentration.

Caspase-Dependent Apoptosis Assay

This protocol determines if the cell death induced by this compound-CHN2's inhibition of cathepsins is mediated by caspases.

Materials:

-

Cells of interest

-

This compound-CHN2

-

Pan-caspase inhibitor (e.g., Z-VAD-FMK)

-

Reagents for apoptosis detection (e.g., Annexin V-FITC and Propidium Iodide (PI) staining kit, Caspase-Glo® 3/7 Assay)

-

Flow cytometer or luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Treat the cells with this compound-CHN2 in the presence or absence of a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 24-48 hours. Include appropriate controls (untreated, vehicle, Z-VAD-FMK alone).

-

Annexin V/PI Staining:

-

Harvest the cells, including any floating cells in the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

-

Caspase Activity Assay:

-

Lyse the treated cells according to the manufacturer's protocol for the caspase activity assay kit (e.g., Caspase-Glo® 3/7).

-

Add the caspase substrate and incubate.

-

Measure the luminescence using a plate reader. A decrease in caspase activity in the presence of Z-VAD-FMK would indicate a caspase-dependent apoptotic pathway.

-

Signaling Pathways and Logical Relationships

The interaction of this compound-CHN2 with host cell cathepsins initiates a cascade of events that can significantly alter cellular physiology. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.

Viral Entry Inhibition by this compound-CHN2

Many enveloped viruses, such as coronaviruses, utilize host cell cathepsins within the endo-lysosomal pathway to cleave their surface glycoproteins, a necessary step for membrane fusion and viral genome release into the cytoplasm. This compound-CHN2, by inhibiting cathepsins B and L, can effectively block this crucial stage of the viral life cycle.

Caption: this compound-CHN2 blocks viral entry by inhibiting endosomal cathepsins B and L.

Induction of Caspase-Dependent Apoptosis by Cathepsin Inhibition

The inhibition of cathepsins B and L by compounds like this compound-CHN2 can lead to lysosomal dysfunction, which in turn can trigger the intrinsic pathway of apoptosis. This process involves the activation of a caspase cascade, ultimately leading to programmed cell death.

Caption: Inhibition of cathepsins by this compound-CHN2 induces caspase-dependent apoptosis.

Experimental Workflow for Assessing this compound-CHN2 Efficacy

A logical workflow is essential for the systematic evaluation of a potential therapeutic agent like this compound-CHN2. This diagram outlines the key experimental stages, from initial in vitro characterization to cellular efficacy studies.

Caption: A logical workflow for the comprehensive evaluation of this compound-CHN2.

Conclusion and Future Directions